molecular formula C20H17N3O4 B11019009 N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide

N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11019009
M. Wt: 363.4 g/mol
InChI Key: UJXCHHIEVZSMOC-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C20H17N3O4 It is characterized by the presence of a benzyl group, a methoxy group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and the use of methanol for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of halogen or other functional groups in place of the methoxy group.

Scientific Research Applications

N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and pyridinyl groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a nitro group with a methoxy and pyridinyl group in the benzamide structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-4-methoxy-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O4/c1-27-18-11-10-16(13-17(18)23(25)26)20(24)22(19-9-5-6-12-21-19)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3

InChI Key

UJXCHHIEVZSMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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